![molecular formula C23H26Cl2N2O B605086 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride CAS No. 1185157-59-8](/img/structure/B605086.png)
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride
描述
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride, also known as Opaganib, is a selective sphingosine kinase-2 (SK2) inhibitor. This compound has shown potential in anticancer, anti-inflammatory, and antiviral activities. It is particularly noted for its ability to induce autophagic death in oncogenic virus-infected cells and repress tumor growth .
准备方法
The synthesis of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.
化学反应分析
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
科学研究应用
Oncology
Opaganib has been investigated for its antineoplastic properties. Research indicates that it can inhibit tumor growth in various cancer types, including:
- Breast Cancer : In vitro studies have shown that Opaganib reduces proliferation in breast cancer cell lines by inducing apoptosis through the inhibition of SK2 .
- Lung Cancer : Clinical trials have evaluated Opaganib's efficacy in patients with advanced lung cancer, demonstrating promising results in reducing tumor size and improving patient outcomes .
Anti-inflammatory Effects
Opaganib’s role in modulating inflammatory responses has also been explored. It has shown potential in treating conditions such as:
- Inflammatory Bowel Disease (IBD) : Studies suggest that Opaganib may reduce inflammation markers and improve symptoms in animal models of IBD.
- COVID-19 : Given its mechanism of action, Opaganib is being researched for its antiviral properties against SARS-CoV-2, with initial findings indicating a reduction in viral load and inflammation .
Table 2: Mechanism of Action Overview
Mechanism | Description |
---|---|
Sphingosine Kinase Inhibition | Prevents conversion of sphingosine to S1P, promoting apoptosis |
Cytokine Modulation | Reduces levels of pro-inflammatory cytokines |
Case Study 1: Opaganib in Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer demonstrated that treatment with Opaganib led to a significant reduction in tumor size after six weeks of therapy. Patients reported improved quality of life metrics alongside reduced pain levels.
Case Study 2: Efficacy Against COVID-19
In a double-blind placebo-controlled trial, patients diagnosed with COVID-19 received Opaganib alongside standard care. Results indicated a marked decrease in respiratory symptoms and viral load compared to the control group, suggesting potential for further development as a therapeutic option for COVID-19.
作用机制
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride exerts its effects by selectively inhibiting sphingosine kinase-2 (SK2). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P), a lipid signaling molecule involved in regulating cell proliferation, migration, immune cell trafficking, angiogenesis, and immune modulation . The compound induces autophagic cell death by upregulating LC3B protein and downregulating p62 expression, leading to the accumulation of intracellular ceramides and apoptosis in oncogenic virus-infected cells .
相似化合物的比较
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride is unique compared to other sphingosine kinase inhibitors due to its selectivity for SK2 and its ability to induce autophagic cell death. Similar compounds include:
PF-543 hydrochloride: Another sphingosine kinase inhibitor with different selectivity and potency.
SKI II: A non-selective sphingosine kinase inhibitor.
SKI-V: A selective inhibitor of sphingosine kinase-1 (SK1) with different biological effects.
This compound stands out due to its specific targeting of SK2 and its potential therapeutic applications in oncology and other fields.
生物活性
3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride, commonly referred to as compound 1 , is a synthetic derivative of adamantane that has garnered attention for its potential biological activities, particularly as an inhibitor of sphingosine kinase and its applications in treating various diseases, including viral infections.
Chemical Structure and Properties
- Chemical Formula : C23H25ClN2O
- Molecular Weight : 396.91 g/mol
- CAS Number : 915385-81-8
The compound features a chlorophenyl group and a pyridinylmethyl moiety attached to an adamantane core, contributing to its unique pharmacological profile.
Research indicates that compound 1 functions primarily as a sphingosine kinase inhibitor. Sphingosine kinases play critical roles in cellular signaling pathways, particularly those involved in cell proliferation and survival. By inhibiting these kinases, compound 1 may induce apoptosis in certain cancer cell lines and exhibit antiviral properties.
Antiviral Activity
Recent studies have demonstrated that compound 1 shows promise in inhibiting the replication of viruses, including coronaviruses. The compound's mechanism involves disrupting the sphingosine pathway, which is crucial for viral entry and replication within host cells. In vitro assays have shown effective inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections .
Anticancer Properties
Compound 1 has also been evaluated for its anticancer properties. In vitro studies revealed significant cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis through caspase activation pathways. Notably, the compound exhibited IC50 values ranging from 10 to 20 µM across different cancer types, indicating moderate potency .
Case Studies
- Inhibition of Sphingosine Kinase : A study demonstrated that compound 1 effectively inhibited sphingosine kinase activity in human cancer cell lines, leading to reduced cell viability and increased apoptosis markers .
- Antiviral Efficacy Against Coronaviruses : Clinical trials have suggested that compound 1 can reduce viral load in infected cells by approximately 70% at concentrations around 5 µM, showcasing its potential as a therapeutic candidate for treating COVID-19 .
Data Tables
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiviral | Vero E6 (COVID-19 model) | 5 | Inhibition of viral replication |
Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
Anticancer | A549 (lung cancer) | 20 | Caspase activation |
属性
CAS 编号 |
1185157-59-8 |
---|---|
分子式 |
C23H26Cl2N2O |
分子量 |
417.4 g/mol |
IUPAC 名称 |
(7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1 |
InChI 键 |
BXGLNXNRKRUYTH-ZKOGBWAVSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
手性 SMILES |
C1[C@H]2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ABC294640 hydrochloride; ABC294640 HCl; ABC-294640 HCl; ABC 294640 HCl; ABC294640-HCl; ABC-294640-HCl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。